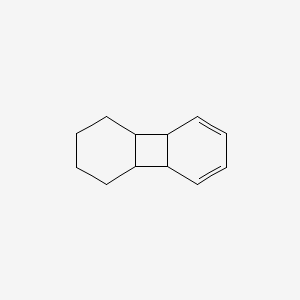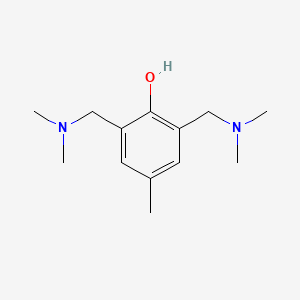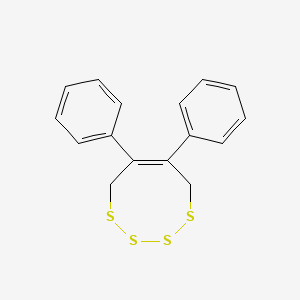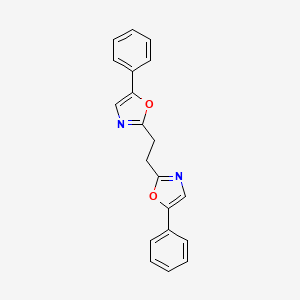
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene: is a polycyclic hydrocarbon with a unique structure that includes multiple fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene typically involves the hydrogenation of biphenylene under specific conditions. The process often requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the biphenylene rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of advanced catalysts and high-throughput systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic positions, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Further hydrogenated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene exerts its effects involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in π-π interactions with aromatic systems, making it useful in materials science. Additionally, its stability and reactivity make it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Biphenylene: The parent compound of 1,2,3,4,4a,4b,8a,8b-Octahydrobiphenylene, which has a less saturated structure.
1,2,3,6,7,8,8a,8b-Octahydrobiphenylene: A similar compound with slight variations in hydrogenation.
1,2,4a,4b,7,8,8a,8b-Octahydrobiphenylene: Another variant with different hydrogenation patterns.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Its high degree of saturation makes it more stable and less reactive compared to its parent compound, biphenylene.
Propiedades
Número CAS |
36093-19-3 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,2,3,4,4a,4b,8a,8b-octahydrobiphenylene |
InChI |
InChI=1S/C12H16/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-2,5-6,9-12H,3-4,7-8H2 |
Clave InChI |
JPPSJCAOWSFHLL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3C2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)

![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)


![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)







